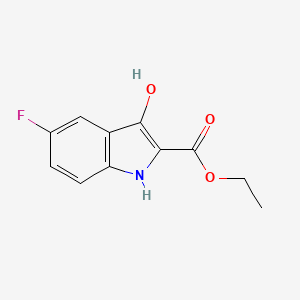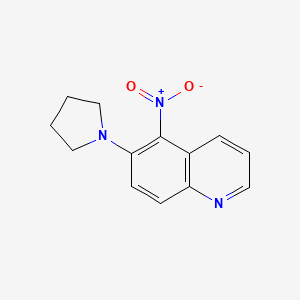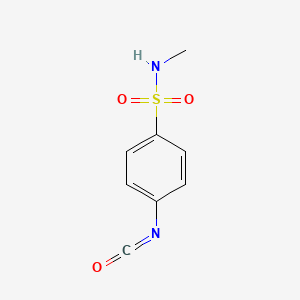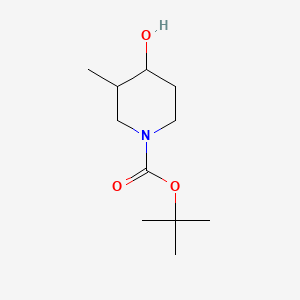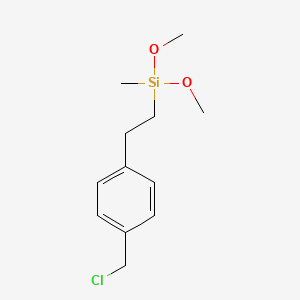
(4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane: is an organosilicon compound with the molecular formula C12H19ClO2Si and a molecular weight of 258.82 g/mol . This compound is characterized by the presence of a chloromethyl group attached to a phenethyl moiety, which is further bonded to a dimethoxy(methyl)silane group. It is commonly used in various research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane typically involves the reaction of 4-(chloromethyl)phenethyl alcohol with dimethoxy(methyl)silane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions: (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The phenethyl moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include or under mild conditions.
Oxidation: Reagents such as or are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of silane derivatives with different functional groups.
科学的研究の応用
Chemistry: (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties .
Biology: In biological research, this compound is used to modify surfaces of biomolecules, enhancing their stability and functionality. It is also used in the development of biocompatible materials .
Medicine: The compound is explored for its potential use in drug delivery systems, where it can be used to modify the surface properties of nanoparticles, improving their targeting and efficacy .
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. It is also employed in the manufacture of silicone-based materials .
作用機序
The mechanism of action of (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane involves its ability to form covalent bonds with various substrates. The chloromethyl group can react with nucleophiles, leading to the formation of stable derivatives. The dimethoxy(methyl)silane group enhances the compound’s reactivity and stability, making it suitable for various applications .
類似化合物との比較
- (4-(Bromomethyl)phenethyl)dimethoxy(methyl)silane
- (4-(Methoxymethyl)phenethyl)dimethoxy(methyl)silane
- (4-(Hydroxymethyl)phenethyl)dimethoxy(methyl)silane
Comparison: Compared to its analogs, (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane exhibits unique reactivity due to the presence of the chloromethyl group. This makes it more versatile in nucleophilic substitution reactions. Additionally, the dimethoxy(methyl)silane group provides enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
2-[4-(chloromethyl)phenyl]ethyl-dimethoxy-methylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO2Si/c1-14-16(3,15-2)9-8-11-4-6-12(10-13)7-5-11/h4-7H,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAQZMSEXOKVCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCC1=CC=C(C=C1)CCl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
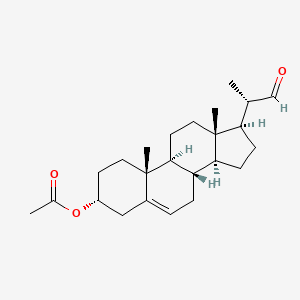
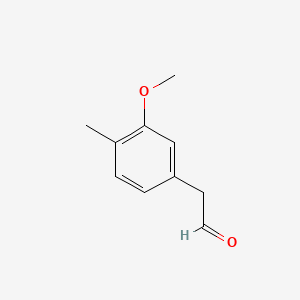
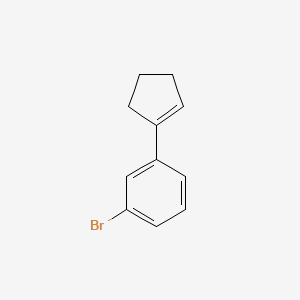


![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B599471.png)
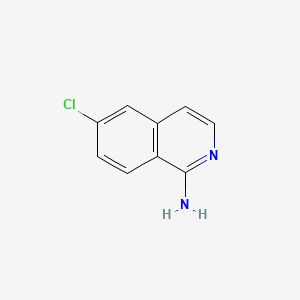
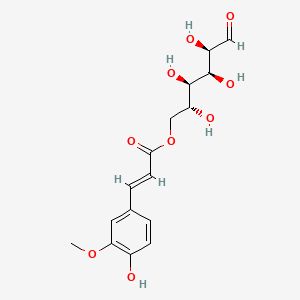
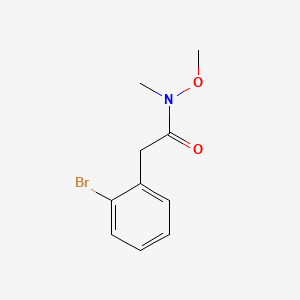
![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)
